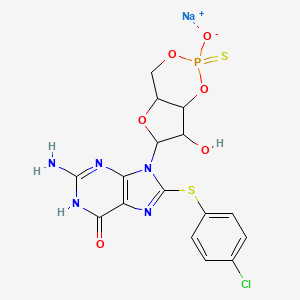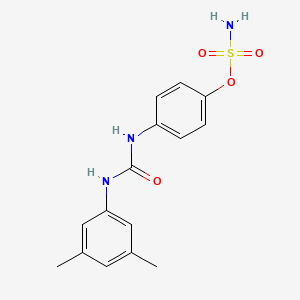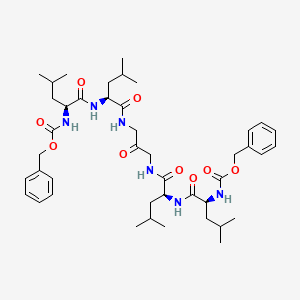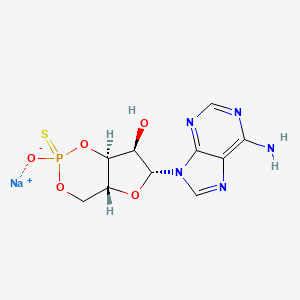
Sp-Cyclic AMPS (sodium salt)
Übersicht
Beschreibung
Sp-cyclisches AMPS (Natriumsalz) ist ein Derivat von cyclischem Adenosinmonophosphat (cAMP). Es ist bekannt für seine Fähigkeit, die Proteinkinase A (PKA) zu aktivieren und Phosphodiesterase (PDE)-Enzyme zu hemmen. Diese Verbindung wird in der biochemischen Forschung häufig verwendet, um cAMP-abhängige Signalwege und deren physiologische Wirkungen zu untersuchen .
Biochemische Analyse
Biochemical Properties
Sp-Cyclic AMPS (Sodium Salt) interacts with several cyclic nucleotide phosphodiesterases, including PDE2, PDE5, PDE6, PDE10, and PDE11 . These enzymes play a critical role in regulating the levels of cAMP and cGMP, another important second messenger . By binding to the GAF domain of these enzymes, Sp-Cyclic AMPS (Sodium Salt) can modulate their activity .
Cellular Effects
The effects of Sp-Cyclic AMPS (Sodium Salt) on cells are largely mediated through its interactions with these phosphodiesterases. By influencing the activity of these enzymes, Sp-Cyclic AMPS (Sodium Salt) can alter the levels of cAMP and cGMP within the cell . This can have a profound impact on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Sp-Cyclic AMPS (Sodium Salt) exerts its effects by binding to the GAF domain of certain phosphodiesterases . This binding can influence the activity of these enzymes, leading to changes in the levels of cAMP and cGMP within the cell . These changes can then influence various cellular processes, including gene expression and cellular metabolism .
Metabolic Pathways
Sp-Cyclic AMPS (Sodium Salt) is involved in the cAMP and cGMP signaling pathways due to its interactions with certain phosphodiesterases
Transport and Distribution
The transport and distribution of Sp-Cyclic AMPS (Sodium Salt) within cells and tissues are likely influenced by its interactions with certain phosphodiesterases
Subcellular Localization
The subcellular localization of Sp-Cyclic AMPS (Sodium Salt) is likely influenced by its interactions with certain phosphodiesterases
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Sp-cyclisches AMPS (Natriumsalz) wird durch eine Reihe von chemischen Reaktionen synthetisiert, beginnend mit AdenosinDas Endprodukt wird als Natriumsalz erhalten, um seine Wasserlöslichkeit zu verbessern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Sp-cyclischem AMPS (Natriumsalz) umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Zuverlässigkeit des Produkts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sp-cyclisches AMPS (Natriumsalz) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Phosphorothioatgruppe modifizieren.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an der Adeninbase.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nucleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Sp-cyclischem AMPS (Natriumsalz) mit modifizierten funktionellen Gruppen, die für weitere biochemische Studien verwendet werden können .
Wissenschaftliche Forschungsanwendungen
Sp-cyclisches AMPS (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird verwendet, um cAMP-abhängige Signalwege und Enzymkinetik zu untersuchen.
Biologie: Untersucht die Rolle von cAMP in zellulären Prozessen wie Stoffwechsel, Genexpression und Zellproliferation.
Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit einer Dysregulation der cAMP-Signalgebung zusammenhängen.
Industrie: Wird bei der Entwicklung von biochemischen Assays und diagnostischen Tools eingesetzt .
Wirkmechanismus
Sp-cyclisches AMPS (Natriumsalz) übt seine Wirkung aus, indem es die Proteinkinase A (PKA) aktiviert. Bei Bindung an PKA induziert es eine Konformationsänderung, die das Enzym aktiviert und zur Phosphorylierung von Zielproteinen führt. Diese Aktivierung moduliert verschiedene zelluläre Prozesse, darunter Stoffwechsel, Genexpression und Zellproliferation. Zusätzlich hemmt Sp-cyclisches AMPS (Natriumsalz) Phosphodiesterase (PDE)-Enzyme und verhindert so den Abbau von cAMP und verlängert dessen Signalwirkung .
Wissenschaftliche Forschungsanwendungen
Sp-cyclic AMPS (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used to study cAMP-dependent signaling pathways and enzyme kinetics.
Biology: Investigates the role of cAMP in cellular processes such as metabolism, gene expression, and cell proliferation.
Medicine: Explores potential therapeutic applications in treating diseases related to cAMP signaling dysregulation.
Industry: Utilized in the development of biochemical assays and diagnostic tools .
Wirkmechanismus
Sp-cyclic AMPS (sodium salt) exerts its effects by activating protein kinase A (PKA). Upon binding to PKA, it induces a conformational change that activates the enzyme, leading to the phosphorylation of target proteins. This activation modulates various cellular processes, including metabolism, gene expression, and cell proliferation. Additionally, Sp-cyclic AMPS (sodium salt) inhibits phosphodiesterase (PDE) enzymes, preventing the breakdown of cAMP and prolonging its signaling effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
8-Brom-cAMP: Ein weiteres cAMP-Analog, das PKA aktiviert, jedoch mit unterschiedlichen Bindungsaffinitäten.
Dibutyryl-cAMP: Ein zellgängiges cAMP-Analog, das in ähnlichen Forschungsanwendungen verwendet wird.
8-CPT-cAMP: Ein cAMP-Analog mit erhöhter Stabilität und Zellgängigkeit
Einzigartigkeit
Sp-cyclisches AMPS (Natriumsalz) ist einzigartig aufgrund seiner hohen Spezifität für die PKA-Aktivierung und seiner Fähigkeit, PDE-Enzyme zu hemmen. Diese doppelte Funktionalität macht es zu einem wertvollen Werkzeug für die Untersuchung cAMP-abhängiger Signalwege und deren physiologischer Wirkungen .
Eigenschaften
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-,21?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUKZYORDGLGPR-NVGWRVNNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5NaO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)
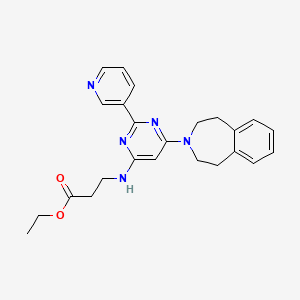

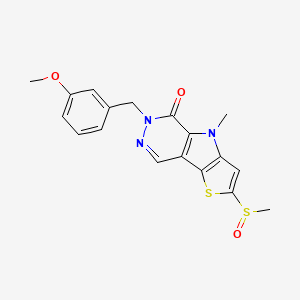
![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)
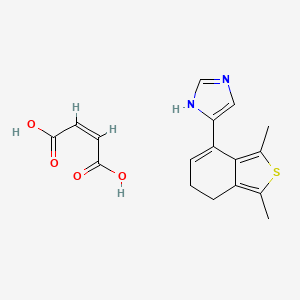
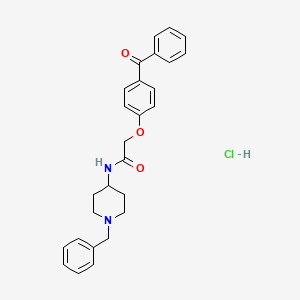
![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B560313.png)
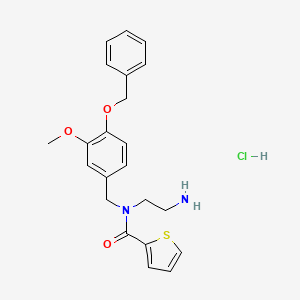
![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B560317.png)
